Cas no 2171247-83-7 (5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methyl-1,2-thiazole-4-carboxylic acid)

5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methyl-1,2-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methyl-1,2-thiazole-4-carboxylic acid
- 5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methyl-1,2-thiazole-4-carboxylic acid
- 2171247-83-7
- EN300-1490193
-
- インチ: 1S/C24H23N3O5S/c1-3-19(21(28)26-22-20(23(29)30)13(2)27-33-22)25-24(31)32-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,3,12H2,1-2H3,(H,25,31)(H,26,28)(H,29,30)/t19-/m0/s1
- InChIKey: LKZYCKQLIGMDKO-IBGZPJMESA-N
- ほほえんだ: S1C(=C(C(=O)O)C(C)=N1)NC([C@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 465.13584202g/mol
- どういたいしつりょう: 465.13584202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 715
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 146Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methyl-1,2-thiazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1490193-100mg |
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methyl-1,2-thiazole-4-carboxylic acid |
2171247-83-7 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1490193-500mg |
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methyl-1,2-thiazole-4-carboxylic acid |
2171247-83-7 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1490193-2500mg |
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methyl-1,2-thiazole-4-carboxylic acid |
2171247-83-7 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1490193-2.5g |
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methyl-1,2-thiazole-4-carboxylic acid |
2171247-83-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1490193-0.25g |
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methyl-1,2-thiazole-4-carboxylic acid |
2171247-83-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1490193-0.05g |
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methyl-1,2-thiazole-4-carboxylic acid |
2171247-83-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1490193-0.5g |
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methyl-1,2-thiazole-4-carboxylic acid |
2171247-83-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1490193-10.0g |
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methyl-1,2-thiazole-4-carboxylic acid |
2171247-83-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1490193-1000mg |
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methyl-1,2-thiazole-4-carboxylic acid |
2171247-83-7 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1490193-1.0g |
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methyl-1,2-thiazole-4-carboxylic acid |
2171247-83-7 | 1g |
$3368.0 | 2023-06-05 |
5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methyl-1,2-thiazole-4-carboxylic acid 関連文献
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5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methyl-1,2-thiazole-4-carboxylic acidに関する追加情報
5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methyl-1,2-thiazole-4-carboxylic acid
The compound 5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methyl-1,2-thiazole-4-carboxylic acid (CAS No. 2171247-83-7) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and biotechnology. This compound is characterized by its complex structure, which includes a thiazole ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a butanamide moiety. The presence of these functional groups makes it a versatile molecule with applications in drug delivery, enzyme inhibition, and as a building block in medicinal chemistry.
Recent studies have highlighted the importance of thiazole derivatives in the development of new therapeutic agents. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is known for its stability and ability to participate in various biochemical interactions. In this compound, the thiazole ring is further substituted with a 3-methyl group and a carboxylic acid group, enhancing its chemical reactivity and biological activity.
The Fmoc group attached to the molecule plays a crucial role in protecting amino groups during peptide synthesis. This protection strategy is widely used in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as an excellent orthogonal protecting group. The presence of the Fmoc group in this compound suggests its potential use as an intermediate in peptide synthesis or as a component in more complex biomolecules.
The butanamide moiety introduces additional functionality to the molecule, including increased solubility and improved pharmacokinetic properties. This feature makes the compound suitable for use in drug delivery systems, where solubility and bioavailability are critical factors. Recent research has also explored the use of such compounds as inhibitors of specific enzymes, particularly those involved in metabolic pathways.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, amide bond formation, and protection/deprotection strategies. The stereochemistry at the (2S) position is critical for determining the biological activity of the compound, as stereochemistry often plays a significant role in molecular interactions.
From an applications perspective, this compound has shown promise in several areas. For instance, its ability to act as an enzyme inhibitor has been explored in recent studies targeting key enzymes involved in cancer progression. Additionally, its role as a building block for more complex molecules has been highlighted in medicinal chemistry research.
Looking ahead, the development of novel derivatives based on this compound holds great potential for advancing therapeutic interventions. Researchers are actively exploring modifications to enhance its bioavailability, selectivity, and efficacy. Furthermore, computational modeling techniques are being employed to predict the binding affinities of this compound to various targets, providing valuable insights into its potential applications.
In conclusion, 5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methyl-1,2-thiazole-4-carboxylic acid (CAS No. 2171247-83-7) represents a cutting-edge molecule with diverse applications in pharmaceutical research and development. Its unique structure and functional groups make it an invaluable tool for scientists working on innovative therapies and drug delivery systems.
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